molecular formula C12H18BNO3 B1391038 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one CAS No. 1160790-84-0

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

Cat. No. B1391038
CAS RN: 1160790-84-0
M. Wt: 235.09 g/mol
InChI Key: AVJRGCKNVZTWQH-UHFFFAOYSA-N
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Description

“1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one” is a chemical compound with the CAS Number: 1160790-84-0 . It has a molecular weight of 235.09 and its IUPAC name is 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14(5)10(15)8-9/h6-8H,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s molecular formula is C12H18BNO3 .

Scientific Research Applications

Synthesis and Structural Analysis

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has been used in the synthesis of various organic compounds. For instance, Huang et al. (2021) described its use in synthesizing boric acid ester intermediates with benzene rings. These compounds were characterized by spectroscopic methods like FTIR, NMR, and mass spectrometry, and their structures were confirmed by X-ray diffraction and DFT studies (Huang et al., 2021).

Molecular Structure and Electrostatic Potential Analysis

The molecular structures and electrostatic potentials of compounds involving 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one have been extensively studied. For example, Liao et al. (2022) investigated the molecular structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using density functional theory (DFT), comparing the results with X-ray diffraction data (Liao et al., 2022).

Polymer and Copolymer Synthesis

This compound has been utilized in the synthesis of various polymers and copolymers. Cheon et al. (2005) synthesized fluorene copolymers using 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one in a palladium-catalyzed Suzuki coupling reaction. These copolymers exhibited unique absorption and emission properties (Cheon et al., 2005).

Catalytic and Enantioselective Applications

The compound has also been used in catalytic and enantioselective processes. Huang et al. (2011) detailed its application in the borane reduction of benzyl oximes, which is a step in the preparation of chiral pyridyl amines, demonstrating its utility in asymmetric synthesis (Huang et al., 2011).

Coordination Polymer Formation

This chemical has been involved in the formation of coordination polymers. Al-Fayaad et al. (2020) reported its use in synthesizing a two-dimensional coordination polymer with cobalt(II), demonstrating its role in creating structurally complex materials (Al-Fayaad et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14(5)10(15)8-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJRGCKNVZTWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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